Synthesis Efficiency: High-Yield Production of Nicotinoyl Chloride Hydrochloride
A primary synthetic route for nicotinoyl chloride hydrochloride demonstrates a high, reproducible yield. The reaction of nicotinic acid (8.12 mmol) with thionyl chloride (SOCl₂, 10 mL) in the presence of catalytic anhydrous DMF at reflux (78 °C) for 3 hours, followed by ether trituration, yields the title compound as a white solid in 96.0% isolated yield . This stands in contrast to alternative, less efficient methodologies; for instance, a multi-step route via a nicotinoyl chloride intermediate may result in significantly lower overall yields for the hydrochloride salt form, reported at 21% [1].
| Evidence Dimension | Synthetic Yield (Isolated) |
|---|---|
| Target Compound Data | 96.0% |
| Comparator Or Baseline | Alternative synthetic route (via free base intermediate) |
| Quantified Difference | 75 percentage point increase (96.0% vs. 21%) |
| Conditions | SOCl₂ / DMF / Reflux; 3 hours / Et₂O trituration |
Why This Matters
Higher synthetic yield directly translates to lower cost per gram for internal reagent preparation and reduced waste, improving process mass intensity.
- [1] Pyridine Derivatives. (2021). Extended knowledge of Nicotinoyl chloride hydrochloride. View Source
